molecular formula C37H46N2O4S B10763583 (+/-)(2S,5S)-3-(4-(4-Carboxyphenyl)butyl)-2-heptyl-4-oxo-5-thiazolidine

(+/-)(2S,5S)-3-(4-(4-Carboxyphenyl)butyl)-2-heptyl-4-oxo-5-thiazolidine

Cat. No.: B10763583
M. Wt: 614.8 g/mol
InChI Key: GHJJBEKMPCOSRH-LRHLLKFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW0072 is a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a member of the nuclear receptor superfamily. PPARγ plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. GW0072 has been identified as a high-affinity ligand for PPARγ with weak transactivation potential, making it a promising candidate for drug development targeting metabolic disorders such as type-2 diabetes and obesity .

Chemical Reactions Analysis

Types of Reactions

GW0072 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Mechanism of Action

GW0072 exerts its effects by binding to the ligand-binding domain of PPARγ, causing conformational changes that promote the recruitment of coregulator proteins. This binding stabilizes the highly mobile region of the ligand-binding domain, leading to functional output. The ligand uses the intrinsic flexibility of the protein to move within the receptor, and the entry and exit pathways are similar to those found in other nuclear receptors .

Properties

Molecular Formula

C37H46N2O4S

Molecular Weight

614.8 g/mol

IUPAC Name

4-[4-[(2S,5S)-5-[2-(dibenzylamino)-2-oxoethyl]-2-heptyl-4-oxo-1,3-thiazolidin-3-yl]butyl]benzoic acid

InChI

InChI=1S/C37H46N2O4S/c1-2-3-4-5-12-20-35-39(25-14-13-15-29-21-23-32(24-22-29)37(42)43)36(41)33(44-35)26-34(40)38(27-30-16-8-6-9-17-30)28-31-18-10-7-11-19-31/h6-11,16-19,21-24,33,35H,2-5,12-15,20,25-28H2,1H3,(H,42,43)/t33-,35-/m0/s1

InChI Key

GHJJBEKMPCOSRH-LRHLLKFHSA-N

Isomeric SMILES

CCCCCCC[C@H]1N(C(=O)[C@@H](S1)CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCCC4=CC=C(C=C4)C(=O)O

Canonical SMILES

CCCCCCCC1N(C(=O)C(S1)CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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